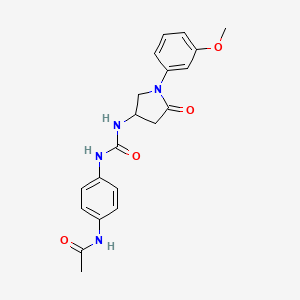
N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, also known as MP-10, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of compounds known as pyrrolidinyl ureas and has been studied for its potential use in cancer treatment and other medical applications.
Wirkmechanismus
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, we can speculate that it may bind to its target(s) through hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given its potential to interact with various proteins or enzymes, it could potentially influence a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the changes induced upon binding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information on this compound’s targets and mode of action, it’s difficult to predict how these factors might impact its activity .
This will provide valuable insights into the compound’s potential therapeutic applications .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide for lab experiments is its specificity for Aurora kinase A. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, this compound is a synthetic compound that requires careful handling and storage to maintain its stability and purity. It can also be expensive to synthesize, which may limit its use in some research settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and radiation therapy. This compound may also have applications in other areas of medicine, such as the treatment of autoimmune diseases and viral infections. Further studies are needed to fully understand the potential of this compound and to develop new applications for this promising compound.
Synthesemethoden
The synthesis of N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide involves a multi-step process that starts with the reaction of 3-methoxyphenyl isocyanate with 1,3-dimethyl-2-imidazolidinone to form an intermediate product. This intermediate is then reacted with 4-aminophenylacetic acid to produce this compound. The synthesis is a complex process that requires careful control of reaction conditions and purification steps to ensure the final product is of high quality.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in animal models. This compound works by targeting a specific enzyme called Aurora kinase A, which is involved in cell division and is often overexpressed in cancer cells. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[4-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13(25)21-14-6-8-15(9-7-14)22-20(27)23-16-10-19(26)24(12-16)17-4-3-5-18(11-17)28-2/h3-9,11,16H,10,12H2,1-2H3,(H,21,25)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKDVCGKGAKDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

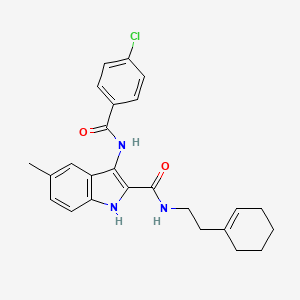

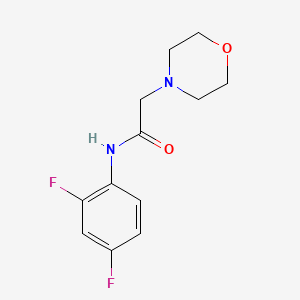
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2786335.png)

![6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2786337.png)
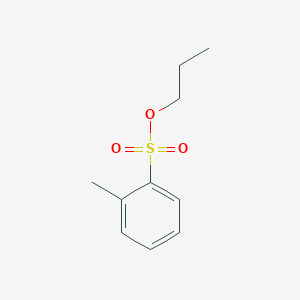
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2786341.png)
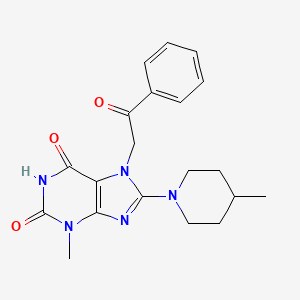
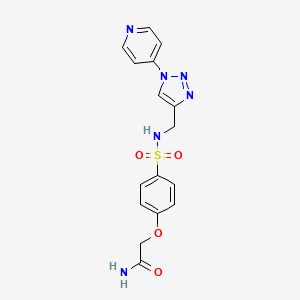
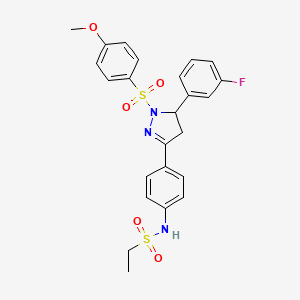
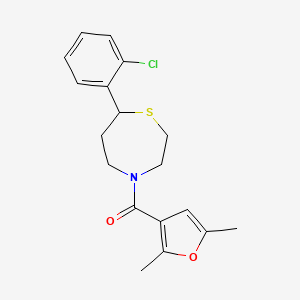
![benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2786349.png)
![1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2786350.png)